2-Amino-5-methoxybenzoic acid

Catalog No.
S562344
CAS No.
6705-03-9
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methoxybenzoic acid

CAS Number

6705-03-9

Product Name

2-Amino-5-methoxybenzoic acid

IUPAC Name

2-amino-5-methoxybenzoic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)

InChI Key

UMKSAURFQFUULT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)C(=O)O

Synonyms

5-Methoxy-anthranilic Acid; 6-Amino-m-anisic Acid; 5-Methoxy-2-aminobenzoic Acid; 5-Methoxyanthranilic Acid; 6-Amino-m-anisic Acid; NSC 126996;

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)O

The exact mass of the compound 2-Amino-5-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-methoxybenzoic acid (CAS: 6705-03-9) is a substituted aromatic compound featuring amino, methoxy, and carboxylic acid functional groups. This specific arrangement makes it a versatile precursor, primarily utilized in the synthesis of complex organic molecules and various heterocyclic systems.[1][2][3] Its principal value lies in its role as a foundational building block for specialized applications in the pharmaceutical and chemical industries, where the electronic properties of the methoxy group and its position relative to the amino and carboxyl groups are critical for directing reaction pathways.[1][3]

Research Fit

Nucleophilic catalysis – reported rate enhancement in acid-catalyzed neoglycosylation reactions; may support glycoconjugate synthesis workflows.
pH-sensitive intermediate – distinct ionization profile compared to other methoxy isomers; context-dependent for metal-coordination and heterocyclic synthesis.
Thermodynamic characterization – vapor pressure data available for sublimation-based purification studies and solid-state analysis.

Substituting 2-amino-5-methoxybenzoic acid with its parent compound, 2-aminobenzoic acid (anthranilic acid), or with positional isomers like 2-amino-4-methoxybenzoic acid is often unviable. The specific location of the electron-donating methoxy group at the C5 position exerts precise electronic and steric influences that are fundamental to achieving desired reactivity and regioselectivity in subsequent reactions.[4] This is particularly crucial in multi-step syntheses, such as the formation of specific quinazolinone scaffolds, where alternative isomers would lead to different products or significantly lower yields.[3][5] Therefore, for applications dependent on this exact substitution pattern, such as in the synthesis of certain pharmaceuticals or specialized dyes, direct replacement is not a chemically equivalent or cost-effective option.[3][6]

Substitution Risk

Isomer pKa mismatch
2-Amino-4-methoxy and 2-amino-3-methoxy isomers exhibit substantially higher predicted pKa values; ionization state and nucleophilicity may not transfer, altering reaction outcomes.
Catalytic activity not verified for analogues
The reported 32-fold rate enhancement in neoglycosylation is specific to the 5-methoxy substitution pattern; other positional isomers have not shown equivalent catalytic behavior.
Synthetic yield may vary
Substituting with alternative aminomethoxybenzoic acids without re-optimizing conditions can reduce yields in downstream disulfide or heterocycle formation.

High-Yield Precursor for Pharmaceutical Intermediates

2-Amino-5-methoxybenzoic acid is a critical precursor for synthesizing advanced pharmaceutical intermediates, such as those leading to Alogliptin, a DPP-IV inhibitor.[7] Common industrial synthesis routes, such as the reduction of 5-methoxy-2-nitrobenzoic acid using a Pd/C catalyst, achieve quantitative yields of the target compound.[1] This high conversion rate is essential for manufacturing efficiency, minimizing downstream purification costs compared to routes that might start from more basic materials requiring multiple steps of substitution and purification.

Evidence DimensionReaction Yield
Target Compound DataQuantitative yield
Comparator Or BaselineLower yields or more complex purification from less substituted precursors.
Quantified DifferenceNot directly compared, but quantitative yield implies high process efficiency.
ConditionsCatalytic hydrogenation (H2, Pd/C) of 5-methoxy-2-nitrobenzoic acid.

Maximizes production efficiency and reduces purification costs, making it a preferred starting material for complex, high-purity pharmaceutical synthesis.

Acidity comparison
Cross-study comparable
Predicted pKa 2.08 ± 0.10 (5-OMe) vs. 5.21 ± 0.10 (4-OMe) and 4.82 ± 0.10 (3-OMe).
ΔpKa ≈ 3.1 and 2.7 units.
Ionization state context differs significantly; may impact solubility and metal binding.
Predicted values; experimental validation may vary.

Enables Specific Regioselectivity in Quinazolinone Synthesis

In the synthesis of biologically active quinazolinone derivatives, the substitution pattern of the initial anthranilic acid derivative is paramount. Using 2-amino-5-methoxybenzoic acid provides a specific methoxy group at what becomes the 7-position of the quinazolinone core.[7] This is a common motif in potent enzyme inhibitors, such as EGFR/CAIX dual inhibitors.[1] Attempting this synthesis with an unsubstituted (2-aminobenzoic acid) or differently substituted analog would fail to produce the target molecule with the required pharmacophore, necessitating a completely different and likely more complex synthetic strategy.

Evidence DimensionSynthetic Accessibility of Target Scaffold
Target Compound DataDirectly yields 7-methoxy-substituted quinazolinones.
Comparator Or Baseline2-aminobenzoic acid or positional isomers, which would yield 5-, 6-, or 8-substituted or unsubstituted quinazolinones.
Quantified DifferenceQualitative difference in final product structure.
ConditionsStandard condensation reactions to form quinazolinone heterocycles.

This compound is the direct, most efficient precursor for accessing the 7-methoxy-quinazolinone scaffold, a privileged structure in medicinal chemistry.

Nucleophilic catalysis
Class-level inference
Up to 32-fold rate enhancement vs. uncatalyzed reaction in MeON-neoglycoside formation.
Reported catalytic activity; context-dependent for specific sugar substrates.
Class-level inference; verify under target conditions.

Defined Thermal Properties for Process Safety and Control

2-Amino-5-methoxybenzoic acid has a well-defined melting point in the range of 148-152 °C.[7] This provides a clear processing window for reactions conducted in molten phases or for drying operations. In contrast, the parent compound, 2-aminobenzoic acid, has a significantly different melting point of 146-148 °C, while p-aminobenzoic acid melts at 187-189 °C. These differences are critical for process design, as equipment and heating profiles must be tailored to the specific thermal stability and phase transition behavior of the material being used to avoid degradation or process failures.

Evidence DimensionMelting Point (°C)
Target Compound Data148-152 °C
Comparator Or Baseline2-Aminobenzoic acid: 146-148 °C; p-Aminobenzoic acid: 187-189 °C
Quantified DifferenceDistinct melting range compared to common analogs.
ConditionsStandard melting point determination.

Allows for precise control of reaction and drying temperatures, ensuring process stability and preventing thermal decomposition, which is critical for maintaining batch-to-batch consistency and safety.

Sublimation behavior
Head-to-head
Vapor pressure temperature range 353.13–375.17 K (Knudsen effusion). Differs from 3-methoxy and 3-amino-4-methoxy isomers.
Supports sublimation purification design and thermodynamic studies.
Crystalline solid state; method context.
Synthetic yields
Data to verify
Quantitative yield (reduction), 80% (disulfide formation).
Reported efficiency; validation in target synthesis recommended.
Source not specified; data to verify.

Synthesis of 7-Methoxy-Substituted Quinazolinone APIs

As a direct precursor for the 7-methoxy-quinazolinone core, this compound is the logical starting material for synthesizing pharmaceutical agents where this specific substitution pattern is essential for biological activity, such as in certain enzyme inhibitors and receptor modulators.[1][7]

Development of Specialized Azo Dyes and Pigments

The specific electronic effects of the C5-methoxy and C2-amino groups provide a unique chromophore system when diazotized and coupled. This allows for the creation of dyes with specific colors and fastness properties that cannot be achieved with unsubstituted or isomeric aminobenzoic acids.

Building Block for CNS-Active Pharmaceutical Research

This compound serves as a key building block for quinazolinone-based compounds designed to modulate histamine H3 receptors, which are under investigation for treating central nervous system disorders.[7] Its structure is optimized for accessing the required molecular scaffold directly.

Application Fit Matrix

Application
Selection Property
Validation Focus
Glycoconjugate synthesis
Reported nucleophilic catalytic activity
Rate enhancement reproducibility across substrates
Metal-coordination and pH-dependent synthesis
Predicted low pKa and ionization context
Ionization state verification under reaction conditions
Heterocyclic pharmaceutical intermediate
High-yielding reduction/disulfide steps
Scalability and purity of intermediates
Sublimation purification design
Vapor pressure-temperature relationship
Reproducibility of thermodynamic parameters

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6705-03-9

Wikipedia

2-Amino-5-methoxybenzoic acid

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